1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Brand Name: Vulcanchem
CAS No.: 77880-59-2
VCID: VC4126772
InChI: InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3
SMILES: CC12C=CC(O1)(C3C2C(=O)OC3=O)C
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

CAS No.: 77880-59-2

Cat. No.: VC4126772

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione - 77880-59-2

Specification

CAS No. 77880-59-2
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3
Standard InChI Key GGKZQSNCAIFSGT-UHFFFAOYSA-N
SMILES CC12C=CC(O1)(C3C2C(=O)OC3=O)C
Canonical SMILES CC12C=CC(O1)(C3C2C(=O)OC3=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s IUPAC name, 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, delineates a tricyclic system comprising a bicyclo[5.2.1]decene scaffold fused with two oxygen-containing rings (dioxolane and oxetane) and two ketone groups. Key features include:

  • Tricyclic backbone: A decene framework with bridgehead methyl groups at positions 1 and 7.

  • Oxygen heterocycles: A 4,10-dioxa system (dioxolane) and an oxetane ring (3,5-dione).

  • Stereochemical complexity: The stereochemistry at bridgehead carbons (C1 and C7) influences molecular conformation, as evidenced by NMR studies of related compounds .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
CAS Registry Number77880-59-2
SMILESCC12C=CC(O1)(C3C2C(=O)OC3=O)C
XLogP31.2 (estimated)

Spectroscopic Characterization

While direct spectral data for the 1,7-dimethyl derivative remains sparse, analogs like 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 5426-09-5) provide reference benchmarks:

  • ¹H NMR: Signals at δ 5.8–6.2 ppm correlate with the ene proton, while methyl groups resonate near δ 1.2–1.5 ppm .

  • ¹³C NMR: Carbonyl carbons (C3, C5) appear at δ 170–175 ppm, with bridgehead carbons (C1, C7) near δ 40–50 ppm .

  • Mass Spectrometry: Base peaks at m/z 166 (M⁺) for the non-methylated analog suggest stability of the tricyclic core under electron ionization .

Synthesis and Functionalization Strategies

Cycloaddition Approaches

The synthesis of tricyclic dioxa systems often leverages dipolar cycloadditions. For example, 3-oxidopyrylium salts have been employed to construct the 2,7-dioxatricyclo[4.2.1.0³,⁸]nonane skeleton via [5+2] cycloadditions, a method adaptable to the title compound . Key steps include:

  • Generation of oxidopyrylium intermediates from pyranone precursors.

  • Regioselective [5+2] cycloaddition with alkenes to form the bicyclic core.

  • Oxetane ring closure via intramolecular Sₙ2 displacement .

Methylation and Derivative Synthesis

Introducing methyl groups at C1 and C7 likely involves:

  • Alkylation of enolates: Using methyl iodide or dimethyl sulfate to functionalize bridgehead positions.

  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis to dictate methyl group orientation, critical for biological activity.

Table 2: Synthetic Precursors and Reagents

PrecursorRoleTarget Step
3-Oxidopyrylium saltsDipolar cycloaddition partnerCore skeleton assembly
Methyl triflateMethylating agentBridgehead functionalization
LDA (Lithium Diisopropylamide)Base for enolate formationKetone activation

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiopure forms for pharmacological testing.

  • Structure-activity relationships (SAR): Systematic modification of methyl groups and ketone positions to optimize bioactivity.

  • Computational modeling: DFT studies to predict reactivity and interaction with biological targets like enzyme active sites.

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